molecular formula C19H19N3OS B2787960 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-20-3

4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2787960
CAS No.: 391226-20-3
M. Wt: 337.44
InChI Key: PNSIYIVSBOXJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic chemical compound built around a 1,3,4-thiadiazole core, a scaffold renowned for its significant potential in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole ring is a privileged structure in pharmacologically active molecules due to its strong aromaticity, in vivo stability, and ability to interact with diverse biological targets . Derivatives of this heterocycle have been extensively investigated and demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects . Specifically, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as promising scaffolds for developing novel anticancer agents, with some compounds acting as potent dual-target inhibitors of EGFR and HER-2 kinases, which are critical targets in cancer growth and angiogenesis . The high lipophilicity conferred by the sulfur atom in the thiadiazole ring can contribute to good cell permeability and oral bioavailability, making this compound class highly interesting for preclinical research . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-11-5-7-15(8-6-11)17(23)20-19-22-21-18(24-19)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSIYIVSBOXJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the intermediate 4-methyl-N-(thiazol-2-yl)benzamide. This intermediate is then subjected to cyclization with 2,4,6-trimethylphenyl isothiocyanate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key differences in substituents, spectral characteristics, and bioactivity are summarized below:

Substituent Effects on the Benzamide Moiety

Compound Name Substituent on Benzamide Key Properties/Findings Reference
4-methyl-N-[5-(2,4,6-trimethylphenyl)-...] 4-methyl Enhanced lipophilicity; potential for improved metabolic stability due to methyl groups .
4-nitro-N-[5-(4-methylphenyl)-...] 4-nitro Nitro group increases electron-withdrawing effects, potentially enhancing reactivity .
3-chloro-N-[5-(pyridin-2-yl)-...] 3-chloro Chlorine substitution correlates with moderate anticancer activity in vitro .
2-methoxy-N-[5-(2-methoxyphenyl)-...] 2-methoxy Methoxy groups may improve solubility but reduce membrane permeability .

Substituent Effects on the Thiadiazole Ring

Compound Name Substituent on Thiadiazole Key Properties/Findings Reference
4-methyl-N-[5-(2,4,6-trimethylphenyl)-...] 2,4,6-trimethylphenyl Bulky substituent may induce steric hindrance, affecting binding to biological targets .
N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-...] pyridin-2-yl Pyridine ring enhances hydrogen-bonding capacity, improving target affinity .
5-bromo-N-[5-(2-chlorophenyl)-...] 2-chlorophenyl + bromine Bromine substitution significantly increases anticancer potency (100% protection at 60 mg/kg) .
N-[5-(3-phenylpropyl)-...] 3-phenylpropyl Alkyl chain improves solubility but may reduce selectivity due to increased flexibility .

Spectral and Physicochemical Data

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Molecular Weight Reference
4-methyl-N-[5-(2,4,6-trimethylphenyl)-...] ~1670–1690 δ 2.49 (s, 9H, CH3), 7.36–7.72 (m, Ar-H) 367.47 g/mol
4-nitro-N-[5-(4-methylphenyl)-...] ~1705 δ 8.13–8.35 (d, NO2-Ar-H) 340.36 g/mol
N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-...] 1679, 1605 δ 2.63 (s, COCH3), 8.04–8.39 (d, pyridine-H) 414.49 g/mol

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of 2-amino-1,3,4-thiadiazole derivatives with substituted benzoyl chlorides under reflux conditions in polar aprotic solvents (e.g., DMF or pyridine) .
  • Step 2 : Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional heating .
  • Purity Control : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm compound homogeneity. Final purification via column chromatography or recrystallization .
  • Characterization : Employ 1H^1H-/13C^{13}C-NMR (400 MHz) for structural elucidation, FTIR for functional group validation, and mass spectrometry for molecular weight confirmation .

Q. How can researchers validate the structural integrity of this compound?

  • Approach :

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns, as seen in thiadiazole derivatives) .
  • Spectroscopic Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to detect discrepancies in substituent positioning .

Advanced Research Questions

Q. How do structural modifications to the 2,4,6-trimethylphenyl or benzamide groups influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategy :

  • Functional Group Screening : Synthesize analogs with halogenated, electron-withdrawing, or bulky substituents on the benzamide or thiadiazole rings. Evaluate changes in bioactivity (e.g., antimicrobial potency) via MIC assays .
  • Mechanistic Insights : Use molecular docking to assess interactions with target enzymes (e.g., PFOR in anaerobic organisms) and correlate with substituent electronic effects .
    • Data Interpretation : Conflicting activity data may arise from solubility differences; address this by measuring logP values and optimizing formulations (e.g., DMSO/PBS mixtures) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodology :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., HCT-116 for anticancer, S. aureus for antimicrobial) under identical conditions to isolate structure- or assay-dependent effects .
  • Metabolomic Profiling : Use LC-MS to identify metabolite intermediates in different biological systems, which may explain divergent activities .
    • Statistical Validation : Apply ANOVA or machine learning models to distinguish noise from biologically significant trends in dose-response data .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Approach :

  • ADME Profiling : Measure plasma stability (e.g., half-life in rat serum), cytochrome P450 inhibition, and membrane permeability (Caco-2 assays) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability, guided by metabolic pathway predictions .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing thiadiazole-benzamide hybrids, and how are they mitigated?

  • Challenges :

  • Side Reactions : Oxidative degradation of thiadiazole rings under acidic conditions.
  • Solutions : Use inert atmospheres (N2_2/Ar) and stabilize intermediates with chelating agents (e.g., EDTA) .
    • Yield Optimization : Employ high-throughput screening (HTS) to identify ideal solvent systems (e.g., ethanol/water mixtures) and catalyst ratios .

Q. How can computational tools enhance the design of derivatives with improved target selectivity?

  • Workflow :

  • Virtual Screening : Use molecular dynamics (MD) simulations to predict binding affinities for kinase or protease targets .
  • QSAR Modeling : Train models on datasets of thiadiazole derivatives to prioritize substituents with desired electronic or steric profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.